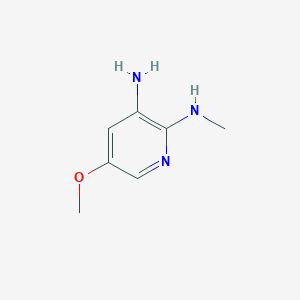

5-Methoxy-N2-methylpyridine-2,3-diamine

Description

Properties

IUPAC Name |

5-methoxy-2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-9-7-6(8)3-5(11-2)4-10-7/h3-4H,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYZULIKIVFVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 5 Methoxy N2 Methylpyridine 2,3 Diamine

Oxidative Transformations of the Diamine Moiety

The oxidative chemistry of 2,3-diaminopyridine (B105623) systems, including 5-Methoxy-N2-methylpyridine-2,3-diamine, is a key aspect of their reactivity, often leading to the formation of fused heterocyclic structures. While direct oxidative studies on this compound are not extensively detailed in the provided literature, the reactivity of analogous aromatic ortho-diamines suggests that this moiety is susceptible to oxidation.

Oxidative cyclization is a common transformation. For instance, the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines and aldehydes can proceed through an initial condensation followed by an oxidative aromatization step, often facilitated by air oxygen. mdpi.com This implies that the diamine moiety, after initial reaction, can be readily oxidized to form a stable aromatic imidazole (B134444) ring. Similarly, the synthesis of 2-arylimidazopyridines from o-diaminopyridines and aromatic aldehydes can utilize sulfur as an oxidizing agent. researchgate.net

The reactivity pattern of related nitrogen-containing heterocycles, such as 1,5-naphthyridines, also highlights the potential for oxidative reactions. nih.govmdpi.com For example, tetrahydro-derivatives of these systems can be aromatized under oxidative conditions. nih.gov While not a direct transformation of the diamine, this underscores the general susceptibility of reduced pyridine (B92270) systems to oxidation. In some cases, oxidative ring transformations of related heterocyclic systems like 5-aminopyrimidinones can lead to imidazole derivatives upon treatment with oxidative metal salts such as Cu(II), Tl(III), or Fe(III). This type of transformation involves oxidation of an amino group and subsequent ring cleavage and rearrangement.

Nucleophilic and Electrophilic Reactions Involving Diamine and Methoxy (B1213986) Functional Groups

The reactivity of this compound is dictated by the nucleophilic character of the amino groups and the electronic influence of the methoxy group on the pyridine ring.

The amino groups are primary nucleophilic centers. uni-muenchen.de They readily react with electrophiles such as aldehydes, ketones, and carboxylic acid derivatives in cyclocondensation reactions. mdpi.com The relative nucleophilicity of the two amino groups (the primary 3-amino and the secondary N2-methylamino) can influence the regioselectivity of these reactions.

The methoxy group at the 5-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. This effect is most pronounced at the positions ortho and para to the methoxy group (positions 4 and 6). The reactivity of pyridine systems can be compared to other heterocycles like 1,5-naphthyridines, which undergo electrophilic reactions such as N-alkylation and N-oxidation, as well as nucleophilic substitutions. nih.govmdpi.com The nitrogen atom in the pyridine ring itself can act as a nucleophile or a base, and its reactivity can be modulated by the substituents present.

Complexation Behavior and Ligand Chemistry of this compound

The presence of two nitrogen donor atoms in a 1,2-relationship makes this compound an excellent candidate as a bidentate ligand in coordination chemistry. Such ligands can form stable five-membered chelate rings with metal ions.

The coordination chemistry of related aminopyridine ligands is well-documented. Schiff base ligands derived from 2-aminopyridines have been shown to form stable complexes with transition metals like Cu(II) and Zn(II). nih.gov In these complexes, the nitrogen atom of the imine bond and often another donor atom (like a phenolic oxygen) coordinate to the metal center. nih.gov

Polydentate N-donor ligands are known to form a variety of coordination geometries with metal ions like copper(II), often resulting in five-coordinate complexes with geometries such as square pyramidal or trigonal bipyramidal. semanticscholar.org Given its structure, this compound would be expected to coordinate to metal centers through the two nitrogen atoms of the diamine moiety. The pyridine ring nitrogen could also potentially participate in coordination, although this is less likely when the two exocyclic amino groups can form a stable chelate ring. The electronic properties of the ligand, influenced by the methoxy and methyl groups, would also affect the stability and properties of the resulting metal complexes.

In-depth Analysis of this compound Reveals Gaps in Current Chemical Literature

A comprehensive review of scientific databases and chemical literature has found no specific published research detailing the coordination chemistry or Schiff base formation of the compound this compound. Despite the existence of related pyridine-diamine compounds and their well-documented reactivity, this particular substituted diamine appears to be uncharacterized in the context of transition metal complexation and transformational chemistry.

Following an extensive search for scholarly articles, patents, and chemical supplier databases, the information required to construct an article on the reactivity and transformational chemistry of this compound, as per the specified outline, is not available in the public domain.

The requested sections for the article were:

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy N2 Methylpyridine 2,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete map of the proton and carbon environments can be assembled.

The ¹H NMR spectrum of 5-Methoxy-N2-methylpyridine-2,3-diamine is expected to show distinct signals for each unique proton environment. The pyridine (B92270) ring itself contains two aromatic protons, H-4 and H-6. The substituents contribute signals from the methoxy (B1213986) group (-OCH₃), the primary amine (-NH₂), the secondary amine (-NHCH₃), and the N-methyl group (-NHCH₃).

Aromatic Protons: The protons on the pyridine ring, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The H-6 proton, being ortho to the ring nitrogen, would typically be the most downfield. The H-4 proton, situated between the C3-amine and C5-methoxy groups, will also experience significant electronic effects.

Amine Protons: The protons on the nitrogen atoms (-NH₂ and -NH-) are often broad signals and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Methyl Protons: The methoxy (-OCH₃) and N-methyl (-NCH₃) protons are expected to appear as sharp singlets, as they have no adjacent protons to couple with. The methoxy protons typically resonate in the 3.8-4.0 ppm range, while the N-methyl protons are expected at a slightly higher field, likely between 2.8 and 3.1 ppm.

The predicted chemical shifts and multiplicities are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Pyridine ring) | ~7.2 - 7.5 | Doublet (d) |

| H-4 (Pyridine ring) | ~6.3 - 6.6 | Doublet (d) |

| -NH₂ (C3-amine) | Variable (e.g., ~4.5 - 5.5) | Broad Singlet (br s) |

| -NH- (C2-amine) | Variable (e.g., ~4.0 - 5.0) | Broad Singlet (br s) |

| -OCH₃ (Methoxy) | ~3.7 - 3.9 | Singlet (s) |

| -NCH₃ (N-methyl) | ~2.9 - 3.1 | Singlet (s) |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated: five for the pyridine ring and two for the methyl groups of the substituents.

The chemical shifts of the ring carbons are influenced by the electronegativity of the ring nitrogen and the electron-donating effects of the amine and methoxy substituents.

C2 and C3: These carbons, bonded directly to nitrogen atoms, will be significantly influenced by them. C2, also adjacent to the ring nitrogen, is expected to be downfield.

C5: The carbon bearing the methoxy group (C5) will be strongly deshielded by the electronegative oxygen atom, resulting in a signal at a low field.

C4 and C6: These carbons will have shifts influenced by their position relative to the nitrogen and the various substituents.

Methyl Carbons: The methoxy carbon (-OCH₃) typically appears around 55-58 ppm. nih.gov The N-methyl carbon (-NCH₃) is expected to be more upfield, in the range of 30-35 ppm.

Predicted ¹³C NMR chemical shifts are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (C-OCH₃) | ~150 - 155 |

| C2 (C-NHCH₃) | ~145 - 150 |

| C3 (C-NH₂) | ~135 - 140 |

| C6 | ~125 - 130 |

| C4 | ~105 - 110 |

| -OCH₃ (Methoxy) | ~55 - 57 |

| -NCH₃ (N-methyl) | ~30 - 35 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, the key correlation would be a cross-peak between the H-4 and H-6 signals, confirming their adjacent positions on the pyridine ring. Weaker correlations might also be observed between the N-H protons and nearby ring or methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). epfl.chpressbooks.pub It would be used to definitively link the predicted proton signals to their corresponding carbon signals:

H-4 would show a cross-peak to C-4.

H-6 would show a cross-peak to C-6.

The -OCH₃ protons would correlate with the -OCH₃ carbon.

The -NCH₃ protons would correlate with the -NCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for piecing together the molecular skeleton. youtube.comlibretexts.org Key expected HMBC correlations would include:

Protons of the -OCH₃ group showing a cross-peak to C-5 , confirming the position of the methoxy group.

Protons of the -NCH₃ group showing a cross-peak to C-2 , confirming the methylation at the N2 position.

The H-4 proton showing correlations to carbons C-2, C-3, C-5, and C-6 .

The H-6 proton showing correlations to carbons C-2, C-4, and C-5 .

Together, these 2D NMR experiments would provide unequivocal proof of the structure of this compound.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments.

The FT-IR spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, wagging). Each functional group has characteristic absorption frequencies.

For this compound, the following key absorption bands are expected:

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups will give rise to characteristic stretches in the 3500-3300 cm⁻¹ region. Typically, the primary amine will show two bands (asymmetric and symmetric stretching), while the secondary amine shows one. core.ac.uk

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: Vibrations from the pyridine ring skeleton are expected in the 1620-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1650-1580 cm⁻¹. core.ac.uk

C-O Stretching: The C-O stretch from the aromatic ether (methoxy group) is expected to produce a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-N Stretching: These vibrations for aromatic amines occur in the 1340-1250 cm⁻¹ region.

A table of predicted characteristic FT-IR absorption bands is provided below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium |

| C=C / C=N Ring Stretch | 1450 - 1620 | Medium-Strong |

| C-N Stretch | 1250 - 1340 | Strong |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1060 | Strong |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

For this compound:

Pyridine Ring Modes: The symmetric "ring breathing" vibration of the pyridine ring, where the entire ring expands and contracts symmetrically, is expected to be a very strong and sharp band in the Raman spectrum, typically around 990-1030 cm⁻¹. researchgate.net This is a hallmark of pyridine and its derivatives.

C-C and C=C Bonds: The aromatic C-C and C=C stretching vibrations will also be prominent in the Raman spectrum.

Symmetric Stretches: Symmetric stretching modes of the substituents may also be more easily observed.

Raman spectroscopy is particularly useful for studying aromatic and unsaturated systems, making it an excellent complementary technique for the structural analysis of this compound. nih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Raman Intensity |

| Aromatic C-H Stretch | 3010 - 3100 | Strong |

| C=C / C=N Ring Stretch | 1450 - 1620 | Strong |

| Pyridine Ring Breathing | 990 - 1030 | Very Strong |

| C-O-C Stretch | 1020 - 1270 | Weak |

| N-H Stretch | 3300 - 3500 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of conjugated systems, such as the aromatic core of this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic makeup and the types of electronic transitions possible.

The parent chromophore, pyridine, exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions. sielc.com The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at lower wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen heteroatom) to a π* antibonding orbital, are generally less intense.

In this compound, the pyridine ring is substituted with three auxochromic groups: a methoxy group (-OCH₃), a primary amino group (-NH₂), and a secondary methylamino group (-NHCH₃). Auxochromes are functional groups with non-bonding electrons that, when attached to a chromophore, can alter the wavelength and intensity of the absorption maxima. All three substituents on this compound are potent electron-donating groups. Their lone pairs of electrons can delocalize into the pyridine ring's π-system, effectively extending the conjugation.

This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite an electron, resulting in a shift of the absorption maxima to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted pyridine. Furthermore, these substituents typically increase the probability of the electronic transition, leading to an increase in the molar absorptivity (a hyperchromic effect). Studies of other multi-substituted aminopyridines have shown absorption maxima appearing in the 270 nm region. nih.gov

The UV-Vis spectrum of this compound is therefore expected to be more complex than that of pyridine, displaying prominent bands associated with these π → π* transitions, shifted to the near-UV region.

| Compound | Expected λmax (nm) | Transition Type | Notes |

| Pyridine (Reference) | ~254 | π → π | Parent aromatic chromophore. sielc.com |

| This compound | > 260 | π → π | Bathochromic shift due to electron-donating -OCH₃, -NH₂, and -NHCH₃ groups extending conjugation. |

| n → π | Expected to be present but may be obscured by the more intense π → π bands. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing two critical pieces of information: a highly accurate mass measurement for molecular formula confirmation and detailed fragmentation patterns that offer insights into the molecule's structure.

For this compound, with a chemical formula of C₇H₁₁N₃O, the theoretical monoisotopic mass can be calculated with high precision. Using electrospray ionization (ESI) in positive ion mode, the compound is typically observed as its protonated form, [M+H]⁺. HRMS can measure the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental composition, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments, where the protonated molecular ion is isolated and fragmented, reveal characteristic fragmentation pathways. The fragmentation of this compound is governed by its functional groups: the methoxy group, the N-methylamino group, and the diamino-substituted pyridine core.

Analysis of related structures provides a predictive framework for its fragmentation:

Loss of a Methyl Radical: A common fragmentation pathway for compounds containing a methoxy group is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, ~15 Da). mdpi.com Similarly, α-cleavage at the N-methylamino group can also lead to the loss of a methyl radical. miamioh.edu

Loss of Formaldehyde (B43269): A rearrangement reaction can lead to the neutral loss of formaldehyde (CH₂O, ~30 Da) from the methoxy group.

Pyridine Ring Cleavage: Following initial losses, the substituted pyridine ring can undergo further fragmentation. The fragmentation of related methoxypyrimidine and pyrimidinethione derivatives often involves the sequential loss of small molecules like carbon monoxide (CO). nih.govsapub.org

These fragmentation patterns provide a structural fingerprint, allowing for the detailed characterization of the molecule and its derivatives.

| Predicted m/z | Proposed Formula of Fragment | Mass Loss (Da) | Proposed Fragmentation Pathway |

| 154.0975 | [C₇H₁₂N₃O]⁺ | - | Protonated molecular ion [M+H]⁺ |

| 139.0740 | [C₆H₉N₃O]⁺ | 15.0235 | Loss of a methyl radical (•CH₃) from the methoxy or N-methyl group. mdpi.com |

| 124.0870 | [C₆H₁₀N₃]⁺ | 30.0105 | Loss of formaldehyde (CH₂O) from the methoxy group. |

| 111.0505 | [C₅H₇N₃O]⁺ | 43.0470 | Loss of •CH₃ followed by loss of carbon monoxide (CO). sapub.org |

Computational Chemistry and Theoretical Investigations of 5 Methoxy N2 Methylpyridine 2,3 Diamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules like 5-Methoxy-N2-methylpyridine-2,3-diamine.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium molecular structure. This is achieved through a process called geometry optimization. Using a DFT method, such as B3LYP, combined with a basis set like 6-311++G(d,p), the forces on each atom are calculated and minimized until the lowest energy conformation is found. This process yields precise bond lengths, bond angles, and dihedral angles that define the molecular geometry. For this compound, this would involve determining the planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) and diamine substituents.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-C (ring) bond lengths | 1.38 - 1.40 Å |

| C-N (ring) bond lengths | 1.33 - 1.37 Å |

| C-O (methoxy) bond length | 1.36 Å |

| C-N (amine) bond lengths | 1.38 - 1.40 Å |

| C-C-N (ring) bond angles | 120° - 124° |

| C-O-C (methoxy) bond angle | 118° |

Note: This data is illustrative of typical values for similar compounds and is not from a specific study on this molecule.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. These energies are calculated using DFT.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 5.5 |

Note: This data is illustrative of typical values for similar compounds and is not from a specific study on this molecule.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents neutral regions. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the amino groups due to the lone pairs of electrons, making these sites potential centers for electrophilic interaction.

Global and local reactivity descriptors, derived from DFT, quantify the chemical reactivity of a molecule. Global descriptors like chemical potential, hardness, and electrophilicity provide a general measure of reactivity. Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These calculations can pinpoint which specific atoms in the this compound are most likely to participate in chemical reactions.

Ab Initio Methods for High-Level Quantum Chemical Calculations

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data. Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than DFT for certain properties, though they are more computationally expensive. These methods can be used to benchmark DFT results and to calculate properties where high accuracy is paramount, such as interaction energies or excited states. For a molecule like this compound, ab initio calculations could provide a more refined understanding of its electronic structure and properties.

Theoretical Calculation of Thermodynamic Properties

Quantum chemical calculations can also predict various thermodynamic properties of a molecule in the gas phase. By performing frequency calculations on the optimized geometry, properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and heat capacity can be determined at different temperatures. These theoretical values are valuable for understanding the stability and behavior of the compound under various thermal conditions.

Table 3: Predicted Thermodynamic Properties for this compound at 298.15 K (Illustrative)

| Property | Predicted Value |

|---|---|

| Zero-Point Vibrational Energy | 100-120 kcal/mol |

| Enthalpy (H) | Varies with temperature |

| Entropy (S) | 90-110 cal/mol·K |

| Heat Capacity (Cv) | 35-45 cal/mol·K |

Note: This data is illustrative of typical values for similar compounds and is not from a specific study on this molecule.

Computational Prediction and Correlation of Spectroscopic Properties with Experimental Data

A fundamental application of computational chemistry is the prediction of spectroscopic properties. By calculating these properties and comparing them with experimental spectra, researchers can confirm molecular structures, assign spectral bands, and understand the underlying electronic and vibrational characteristics of the molecule.

Theoretical vibrational analysis is a cornerstone for interpreting experimental infrared (IR) and Raman spectra. The process typically begins with the optimization of the molecule's ground-state geometry using quantum chemical methods, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p). nih.govresearchgate.net Following geometry optimization, a frequency calculation is performed to determine the harmonic vibrational wavenumbers. masjaps.com The resulting theoretical spectra can be visualized and compared with experimental data, aiding in the precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. nih.govnih.gov For this compound, key vibrational modes include N-H and C-H stretching in the high-frequency region, as well as characteristic vibrations for the pyridine ring, amine groups (scissoring, rocking), and the methoxy group (stretching, bending) in the fingerprint region. researchgate.net

This interactive table presents a hypothetical assignment of key vibrational modes for this compound based on computational studies of analogous compounds. nih.govresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν(N-H) | Amine (-NH₂, -NHCH₃) | 3300 - 3500 | Symmetric and asymmetric stretching |

| ν(C-H) | Aromatic/Methyl | 2900 - 3100 | Stretching of C-H bonds on the ring and methyl groups |

| δ(N-H) | Amine (-NH₂) | 1600 - 1650 | Scissoring/in-plane bending motion |

| ν(C=C), ν(C=N) | Pyridine Ring | 1400 - 1600 | Stretching vibrations of the aromatic ring |

| ν(C-O) | Methoxy (-OCH₃) | 1200 - 1280 | Asymmetric stretching of the C-O-C bond |

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting NMR chemical shifts. mdpi.comnih.gov This method effectively addresses the issue of gauge-origin dependence in calculating magnetic properties. The computational workflow involves optimizing the molecular geometry and then calculating the absolute magnetic shielding tensors for each nucleus using a selected DFT functional (e.g., B3LYP) and basis set. nih.govscielo.br The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com Comparing the predicted ¹H and ¹³C NMR chemical shifts with experimental data is a powerful tool for structural elucidation and confirmation.

This interactive table illustrates a hypothetical comparison between theoretical and experimental ¹³C NMR chemical shifts for this compound, a crucial step in structural validation.

| Carbon Atom | Calculated δ (ppm) (GIAO) | Hypothetical Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C-2 | 155.8 | 154.9 | +0.9 |

| C-3 | 128.5 | 127.6 | +0.9 |

| C-4 | 108.2 | 107.5 | +0.7 |

| C-5 | 149.1 | 148.3 | +0.8 |

| C-6 | 135.4 | 134.7 | +0.7 |

| -OCH₃ | 55.9 | 55.2 | +0.7 |

| -NCH₃ | 30.1 | 29.5 | +0.6 |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for studying the excited-state properties of molecules and predicting their electronic absorption spectra (UV-Vis). ijcce.ac.iracs.org TD-DFT calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands. researchgate.netcore.ac.uk These calculations provide insight into the nature of electronic transitions, such as π→π* or n→π* transitions, by identifying the molecular orbitals involved (e.g., HOMO to LUMO). nih.gov For substituted pyridines, TD-DFT has proven effective in reproducing experimental UV-Vis spectra, making it a valuable tool for understanding their photophysical properties. nih.gov

This interactive table shows a sample of TD-DFT output for this compound, detailing predicted electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 355 | 0.185 | HOMO → LUMO |

| S₀ → S₂ | 298 | 0.095 | HOMO-1 → LUMO |

| S₀ → S₃ | 265 | 0.250 | HOMO → LUMO+1 |

Advanced Quantum Chemical Calculations Utilizing Quantum Phase Estimation (QPE) Algorithms

Quantum Phase Estimation (QPE) is a powerful algorithm designed for quantum computers that can, in principle, solve the full configuration interaction (FCI) energy calculations with polynomial scaling, as opposed to the exponential scaling that makes such calculations intractable for classical computers for all but the smallest molecules. aip.org The QPE algorithm is used to find the eigenvalues of a unitary operator, which can be related to the energies of a molecular Hamiltonian. qulacs.orgqulacs.org This allows for the calculation of molecular ground and excited state energies with potentially very high accuracy. acs.org While the practical application of QPE to complex molecules like this compound is still a future goal pending the development of fault-tolerant quantum hardware, it represents the next frontier in computational chemistry, promising a level of precision that could overcome the inherent approximations of current methods like DFT. jst.go.jparxiv.org

Theoretical Assessment of Nitrenium Ion Stability in Diaminopyridine Systems

Primary aromatic amines, including diaminopyridines, are of interest in toxicology as they can be metabolically activated to form highly reactive nitrenium ions, which are often implicated as the ultimate mutagenic species. nih.gov Quantum chemistry offers a method to theoretically assess the stability of these potential metabolites. A key metric is the ddE value, which represents the relative stability of the nitrenium ion. nih.gov This value is calculated as the difference between the heat of formation of the parent amine and its corresponding nitrenium ion. A more negative ddE value indicates a more stable nitrenium ion, which is correlated with a higher likelihood of mutagenicity. nih.gov This computational approach allows for an early-stage, in silico risk assessment by predicting the propensity of a diaminopyridine compound to form stable, and therefore potentially harmful, nitrenium ion intermediates. researchgate.netnih.gov

This table shows the correlation between the calculated ddE value and the predicted mutagenicity for primary aromatic amines, providing a framework for assessing the potential risk of metabolites from diaminopyridine systems. nih.gov

| Calculated ddE (kcal/mol) | Prediction | Interpretation |

|---|---|---|

| < -5.0 | Positive | Nitrenium ion is significantly stabilized; high potential for mutagenicity. |

| -5.0 to 0.0 | Equivocal/Borderline | Moderate nitrenium ion stability; potential for mutagenicity is uncertain. |

| > 0.0 | Negative | Nitrenium ion is unstable relative to aniline; low potential for mutagenicity. |

Synthetic Applications and Derivative Chemistry of 5 Methoxy N2 Methylpyridine 2,3 Diamine

Role as a Key Intermediate and Building Block in Heterocyclic Synthesis

The presence of two adjacent amino groups at the C2 and C3 positions of the pyridine (B92270) ring makes 5-Methoxy-N2-methylpyridine-2,3-diamine an ideal starting material for cyclocondensation reactions. These reactions allow for the fusion of new rings onto the pyridine core, leading to a variety of bicyclic and polycyclic heteroaromatic compounds, many of which are of interest in medicinal chemistry and materials science myskinrecipes.com.

The synthesis of the imidazo[4,5-b]pyridine scaffold, a core structure in many biologically active molecules, is a prominent application of 2,3-diaminopyridine (B105623) derivatives mdpi.comuctm.edu. The reaction typically involves the condensation of the diamine with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or orthoester, which provides the final carbon atom of the imidazole (B134444) ring mdpi.comnih.gov.

When this compound is used as the precursor, it reacts with various aldehydes or their equivalents (e.g., Na₂S₂O₅ adducts) to form substituted imidazo[4,5-b]pyridines nih.govmdpi.com. The general synthetic pathway proceeds via an initial nucleophilic attack of one of the amino groups on the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization involving the second amino group and subsequent aromatization, typically through oxidation, to yield the stable fused heterocyclic system. The methoxy (B1213986) and methyl substituents on the resulting imidazo[4,5-b]pyridine ring are carried over from the starting diamine, providing a direct route to specifically functionalized derivatives.

Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives

| Co-reactant | Resulting Fused Ring System | Key Reaction Type |

|---|---|---|

| Aldehydes (R-CHO) | 2-Substituted Imidazo[4,5-b]pyridines | Cyclocondensation |

| Carboxylic Acids (R-COOH) | 2-Substituted Imidazo[4,5-b]pyridines | Phillips Cyclocondensation |

| Orthoesters (RC(OR')₃) | 2-Substituted Imidazo[4,5-b]pyridines | Cyclocondensation |

Another significant application of this compound is in the synthesis of pyrido[2,3-b]pyrazines, another class of annulated pyridines with important biological activities rsc.org. This transformation is achieved through the cyclocondensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted α-ketoaldehyde jlu.edu.cnresearchgate.net.

The reaction mechanism involves the sequential formation of two Schiff base linkages between the two amino groups of the diamine and the two carbonyl groups of the dicarbonyl compound jlu.edu.cn. The subsequent cyclization and aromatization (often via oxidation) yield the pyrido[2,3-b]pyrazine (B189457) ring system. For example, the reaction of a substituted pyridine-2,3-diamine with 2-(4-methoxyphenyl)-2-oxoacetaldehyde (B92130) produces the corresponding 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine researchgate.net. Using this compound as the starting material allows for the direct incorporation of methoxy and methylamino functionalities into the final fused product, providing access to a library of specifically substituted compounds for further investigation. Beyond pyrazines, this diamine can theoretically be used to synthesize other systems like pyrido[2,3-b] ias.ac.innih.govdiazepines by reacting with 1,3-dicarbonyl compounds.

Development of Novel Polydentate Ligands and Chelating Agents from this compound

The molecular architecture of this compound, featuring three nitrogen donor atoms (the pyridine ring nitrogen, the N3-primary amine, and the N2-secondary amine) in close proximity, makes it an excellent candidate for use as a polydentate ligand in coordination chemistry researchgate.net. Such ligands are crucial for creating stable metal complexes with specific geometries and electronic properties.

The compound can act as a bidentate or tridentate chelating agent.

Bidentate Coordination: The two exocyclic nitrogen atoms (N2 and N3) can form a stable five-membered chelate ring with a metal ion.

Tridentate Coordination: The pyridine nitrogen can also participate in coordination along with the two exocyclic amines, forming two fused five-membered chelate rings, which results in highly stable complexes.

The presence of the N2-methyl group introduces steric bulk near one of the coordination sites, which can be used to control the geometry of the resulting metal complex and influence its reactivity. Furthermore, the electron-donating nature of both the methoxy and methylamino groups enhances the electron density on the nitrogen atoms, increasing their basicity and coordinating ability. These features allow for the design of tailored ligands for applications in catalysis, sensing, and the development of novel inorganic materials.

Table 2: Potential Coordination Modes of this compound as a Ligand

| Coordination Mode | Donor Atoms Involved | Chelate Ring(s) Formed |

|---|---|---|

| Bidentate | N2 (methylamino), N3 (amino) | One 5-membered ring |

Mechanistic Insights into Reactions Involving Diaminopyridines as Nucleophiles

The synthetic utility of this compound is fundamentally governed by the nucleophilic character of its amino groups ias.ac.in. In the cyclocondensation reactions described above, the diamine acts as a dinucleophile. The reaction mechanism is typically a stepwise process initiated by the nucleophilic attack of one of the amino groups on an electrophilic center (e.g., a carbonyl carbon) jlu.edu.cn.

Several factors influence the reactivity and regioselectivity of these transformations:

Nucleophilicity: The N2-methylamino group is generally more nucleophilic than the N3-primary amino group due to the electron-donating inductive effect of the methyl group. Therefore, in reactions with unsymmetrical electrophiles, the initial attack is likely to occur from the N2 position.

Electronic Effects: The electron-donating methoxy group at the 5-position increases the electron density of the pyridine ring and enhances the nucleophilicity of both amino groups compared to an unsubstituted 2,3-diaminopyridine.

Reaction Conditions: The mechanism can be influenced by the pH of the reaction medium. In acidic conditions, protonation of the pyridine nitrogen can decrease the nucleophilicity of the amino groups. Conversely, basic conditions can deprotonate the amino groups, increasing their nucleophilic strength.

Theoretical studies using Density Functional Theory (DFT) on substituted pyridines have shown that electronic effects significantly modulate the nucleophilic character of the molecule ias.ac.in. For this compound, the combination of the methoxy and methylamino substituents is expected to render it a potent nucleophile, facilitating efficient cyclization reactions even with moderately reactive electrophiles.

Conclusion and Future Research Directions

Summary of Current Understanding of 5-Methoxy-N2-methylpyridine-2,3-diamine Chemical Reactivity and Synthetic Utility

This compound, a substituted pyridinediamine, is primarily recognized for its application in the cosmetics industry as a precursor in oxidative hair dye formulations. Its chemical reactivity in this context is well-understood and involves oxidative coupling reactions. When combined with a primary intermediate and an oxidizing agent, such as hydrogen peroxide, the diamine undergoes oxidation and subsequent coupling to form larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color. The methoxy (B1213986) and methylamino substituents on the pyridine (B92270) ring are known to influence the final color produced. The electron-donating nature of these groups can affect the electron density of the aromatic ring, thereby modulating the reactivity and the chromophoric properties of the resulting dye molecule.

Beyond its role in hair colorants, the documented synthetic utility of this compound is limited in publicly available scientific literature. However, its structure, featuring a vicinal diamine arrangement on a pyridine core, suggests a rich potential for broader applications in synthetic organic chemistry. The two amino groups, with differing steric and electronic environments (one primary and one secondary), offer opportunities for selective functionalization. The pyridine nitrogen introduces a degree of basicity and a potential site for coordination or quaternization. The methoxy group further influences the electronic properties of the heterocyclic system. The synthesis of this compound typically starts from pyridine derivatives, involving steps like methylation to introduce the methylamino group.

The fundamental reactivity of aminopyridines involves the nucleophilic character of the amino groups and the chemistry of the pyridine ring itself. Aminopyridines are generally basic compounds and can participate in a variety of chemical transformations, including acylation, alkylation, and diazotization. The presence of two amino groups in a 1,2-relationship, as in this compound, opens up pathways for the construction of fused heterocyclic systems through cyclocondensation reactions with various electrophiles.

Unexplored Reactivity Patterns and Synthetic Challenges for this compound

Despite its established use in one specific industry, the broader chemical reactivity of this compound remains largely unexplored. Several potential reactivity patterns warrant investigation, which could unlock new synthetic applications for this molecule.

One of the primary areas for exploration is the selective functionalization of the two distinct amino groups. The N2-methylamino group is sterically more hindered and electronically different from the N3-amino group. This difference could be exploited to achieve regioselective reactions under carefully controlled conditions. For instance, reactions with electrophiles could potentially be directed to the less hindered primary amine.

Another significant unexplored area is its utility in metal-catalyzed cross-coupling reactions. The pyridine ring could be a substrate for C-H activation, or the amino groups could be transformed into leaving groups (e.g., via diazotization) to enable coupling reactions that would introduce further complexity and functionality to the molecule.

The synthesis of this compound itself may present challenges, particularly in achieving high purity and yield, which could be a barrier to its wider academic and industrial research use. Developing more efficient and scalable synthetic routes would be a crucial first step in unlocking its full potential.

| Research Area | Potential Reactions/Applications | Synthetic Challenges |

| Selective Functionalization | Regioselective acylation, alkylation, or sulfonation of the primary amino group. | Controlling selectivity between the two non-equivalent amino groups. |

| Cyclocondensation Reactions | Synthesis of novel fused heterocycles like pyridotriazoles, pyridopyrazines, or pyridodiazepines. | Ensuring desired cyclization pathway and avoiding side reactions. |

| Metal-Catalyzed Cross-Coupling | C-H functionalization of the pyridine ring; conversion of amino groups to halides or triflates for Suzuki, Buchwald-Hartwig, or Sonogashira coupling. | Harsh reaction conditions that may affect the stability of the starting material. |

| Coordination Chemistry | Use as a bidentate ligand for the synthesis of novel metal complexes with potential catalytic or material applications. | Understanding the coordination preferences of the two nitrogen atoms. |

Advancements in Computational Approaches for Predicting Reactivity and Properties of Pyridinediamines

Recent advancements in computational chemistry, particularly Density Functional Theory (DFT), offer powerful tools to predict the reactivity and properties of molecules like this compound, thereby guiding experimental work and accelerating discovery.

Computational methods can be employed to calculate a variety of molecular properties that provide insights into the chemical behavior of pyridinediamines. For example, mapping the electrostatic potential surface can identify the most nucleophilic and electrophilic sites within the molecule, predicting where reactions are most likely to occur. Calculation of frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor.

Furthermore, computational modeling can be used to simulate reaction mechanisms, allowing for the determination of transition state energies and activation barriers. This can be particularly valuable in understanding the regioselectivity of reactions involving the two different amino groups of this compound. By comparing the activation energies for reactions at each site, it is possible to predict which product is likely to be favored under different conditions.

Kinetic studies of SNAr reactions on substituted pyridines have been successfully complemented by DFT calculations to understand the electrophilicity of different carbon centers on the pyridine ring. Similar studies on this compound could predict its susceptibility to nucleophilic attack and guide the design of new synthetic transformations.

| Computational Method | Predicted Property/Application | Relevance to this compound |

| Density Functional Theory (DFT) | Electron density, electrostatic potential, frontier molecular orbitals (HOMO/LUMO). | Prediction of reactive sites for electrophilic and nucleophilic attack. |

| Transition State Theory | Calculation of activation energies and reaction pathways. | Understanding regioselectivity in functionalization and cyclization reactions. |

| Molecular Dynamics (MD) | Simulation of conformational flexibility and solvent effects. | Insight into the molecule's behavior in different reaction media. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical or biological activity. | Potential for in silico screening for applications in medicinal chemistry or materials science. |

Potential for Novel Heterocyclic Architectures Derived from this compound

The vicinal diamine functionality of this compound makes it an excellent precursor for the synthesis of a wide variety of novel fused heterocyclic architectures. The construction of such fused systems is of great interest in medicinal chemistry and materials science, as these scaffolds often exhibit unique biological activities and physical properties.

By reacting this compound with appropriate bifunctional electrophiles, a range of fused five-, six-, and seven-membered rings can be constructed. For example, reaction with α-dicarbonyl compounds could lead to the formation of novel substituted pyridopyrazines. Similarly, condensation with phosgene (B1210022) or its equivalents could yield pyridotriazolones, while reaction with nitrous acid would be expected to produce pyridotriazoles.

The synthesis of such novel heterocyclic systems would significantly expand the known chemical space accessible from this readily available starting material. These new compounds could then be screened for a variety of applications, including as potential pharmaceuticals, agrochemicals, or functional materials. The specific substitution pattern of this compound, with its methoxy and methylamino groups, would impart distinct properties to the resulting fused systems, potentially leading to the discovery of new lead compounds with desirable biological or physical characteristics. The synthesis of heterocycles via enamines and other cyclization reactions of aminopyridine derivatives provides a strong precedent for the feasibility of these transformations.

| Reactant | Potential Fused Heterocyclic Product |

| α-Diketones (e.g., biacetyl) | Substituted Pyridopyrazines |

| 1,2-Dicarbonyl compounds | Fused Imidazole (B134444) Derivatives |

| Phosgene or equivalents | Pyridotriazolones |

| Nitrous Acid | Pyridotriazoles |

| Dicarbonyl compounds with α-hydrogens | Fused Pyrimidine Derivatives |

| β-Ketoesters | Fused Diazepinone Derivatives |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-N2-methylpyridine-2,3-diamine, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via substitution and amination reactions starting from pyridine-2,3-diamine precursors. For example, phase transfer catalysis (solid-liquid) with methoxy and methylating agents (e.g., methyl iodide) in solvents like dimethylformamide (DMF) or methanol is a viable approach. Critical parameters include reaction temperature (80–120°C), pH control (~7–9), and catalyst selection (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton environments.

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95%).

- Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode).

Certificates of Analysis (COA) protocols, as referenced in pyridine derivative studies, should be followed for reproducibility .

Q. What are the known reactive sites of this compound that influence its chemical behavior?

- Methodological Answer : The 2,3-diamine groups are primary reactive sites for nucleophilic substitution or coordination chemistry (e.g., metal complex formation). The methoxy group at position 5 can stabilize aromaticity via electron-donating effects, while the N2-methyl group sterically hinders certain reactions. Reactivity can be probed through functionalization experiments (e.g., acylation of amines or halogenation at position 5) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and potential derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution, identifying nucleophilic/electrophilic regions.

- Molecular docking studies to predict interactions with biological targets (e.g., enzymes or receptors).

- QSAR (Quantitative Structure-Activity Relationship) models to design derivatives with enhanced bioactivity. These approaches are validated in studies on analogous pyridine derivatives .

Q. What strategies are effective in resolving contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-validation using complementary techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals).

- X-ray crystallography for unambiguous structural confirmation, especially for regiochemical ambiguities.

- Comparative analysis with PubChem or Reaxys datasets to align spectral peaks with literature values. Discrepancies in amine proton shifts, for instance, may arise from solvent or pH effects .

Q. What experimental design considerations are crucial when evaluating the catalytic activity of metal complexes derived from this compound?

- Methodological Answer :

- Ligand-to-metal ratio optimization (e.g., 1:1 vs. 1:2) to stabilize active catalytic species.

- Solvent selection (polar aprotic vs. coordinating solvents) to prevent ligand displacement.

- Electrochemical studies (cyclic voltammetry) to assess redox activity, inspired by metalloprotein mimicry research .

Notes on Data Contradictions and Research Gaps

- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may stem from differences in solvent purity or catalyst batch quality. Standardizing reagents and reaction conditions is critical .

- Toxicity Data Gaps : While safety data for similar compounds highlight respiratory and dermal hazards (H315, H319), specific toxicological profiles for this compound require further in vitro assays (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.